Propan-2-yl 5-methyl-4-[4-(propan-2-yl)phenyl]-2-[(pyrazin-2-ylcarbonyl)amino]thiophene-3-carboxylate
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Overview
Description
PROPAN-2-YL 5-METHYL-4-[4-(PROPAN-2-YL)PHENYL]-2-(PYRAZINE-2-AMIDO)THIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, a pyrazine moiety, and isopropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROPAN-2-YL 5-METHYL-4-[4-(PROPAN-2-YL)PHENYL]-2-(PYRAZINE-2-AMIDO)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce waste, and improve the overall efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
PROPAN-2-YL 5-METHYL-4-[4-(PROPAN-2-YL)PHENYL]-2-(PYRAZINE-2-AMIDO)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
PROPAN-2-YL 5-METHYL-4-[4-(PROPAN-2-YL)PHENYL]-2-(PYRAZINE-2-AMIDO)THIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Researchers are exploring its potential as a pharmaceutical agent due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of PROPAN-2-YL 5-METHYL-4-[4-(PROPAN-2-YL)PHENYL]-2-(PYRAZINE-2-AMIDO)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives, pyrazine-containing molecules, and isopropyl-substituted compounds. Examples include:
- Thiophene-2-carboxylate derivatives
- Pyrazine-2-carboxamide derivatives
- Isopropyl-substituted benzenes
Uniqueness
What sets PROPAN-2-YL 5-METHYL-4-[4-(PROPAN-2-YL)PHENYL]-2-(PYRAZINE-2-AMIDO)THIOPHENE-3-CARBOXYLATE apart is its combination of these functional groups in a single molecule, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C23H25N3O3S |
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Molecular Weight |
423.5 g/mol |
IUPAC Name |
propan-2-yl 5-methyl-4-(4-propan-2-ylphenyl)-2-(pyrazine-2-carbonylamino)thiophene-3-carboxylate |
InChI |
InChI=1S/C23H25N3O3S/c1-13(2)16-6-8-17(9-7-16)19-15(5)30-22(20(19)23(28)29-14(3)4)26-21(27)18-12-24-10-11-25-18/h6-14H,1-5H3,(H,26,27) |
InChI Key |
GQPVIQJAVHCSPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(S1)NC(=O)C2=NC=CN=C2)C(=O)OC(C)C)C3=CC=C(C=C3)C(C)C |
Origin of Product |
United States |
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